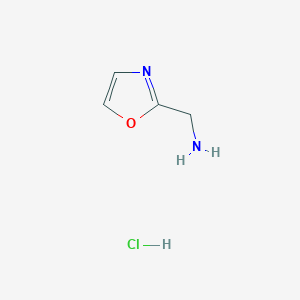![molecular formula C9H16Cl2N2 B1421445 [2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride CAS No. 72954-99-5](/img/structure/B1421445.png)
[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride
Übersicht
Beschreibung
“[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride” is a chemical compound with the CAS Number: 2567498-38-6 . It is also known as "2-Methyl-1-(3-pyridinyl)-1-propanamine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H . This indicates that the compound has a molecular weight of 223.14 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C9H16Cl2N2, and it has a molecular weight of 223.14 .Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
"[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride" has been characterized pharmacologically in relation to its affinity and selectivity for κ-opioid receptors (KOR). Research indicates its potential for treating depression and addiction disorders (Grimwood et al., 2011).
Monoamine Oxidase-B Inactivators
The compound's transformation into irreversible inactivators of monoamine oxidase B (MAO-B) has been studied. This is significant in understanding its role in the inhibition of MAO-B, a key enzyme in the brain (Ding & Silverman, 1993).
Synthesis and Structural Studies
Various studies have focused on the synthesis and structural analysis of related compounds. These include the exploration of condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which helps in understanding the chemical properties and potential applications of the compound (Dabaeva et al., 2011).
Potential Therapeutic Agents for Alzheimer's Disease
Research into N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs, which are structurally similar to "[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride", has revealed potential utility for the treatment of Alzheimer's disease (Klein et al., 1996).
Intramolecular Hydrogen Bonding
The study of intramolecular hydrogen bonding and tautomerism in Schiff bases, including N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, provides insights into the compound's behavior in different chemical environments (Nazır et al., 2000).
Transition Metal Complexes
The compound's potential in forming complexes with transition metals has been explored. This is crucial for understanding its applications in fields like catalysis and material science (Schmidt et al., 2011).
Antimalarial Agents
Derivatives of the compound have been evaluated for their potential as antimalarial agents. This highlights its significance in pharmaceutical research and drug development (Scovill et al., 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPFEVDYCALKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)


![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)



